molecular formula C18H28N2O2 B269254 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

Numéro de catalogue B269254
Poids moléculaire: 304.4 g/mol
Clé InChI: DMRWUJVIIKZQOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action is still being studied.

Mécanisme D'action

The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide is still being studied, but it is believed to be a potent inhibitor of MAGL and FAAH. MAGL and FAAH are enzymes that play a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that have been shown to have various physiological and pathological functions. Inhibition of MAGL and FAAH leads to an increase in endocannabinoid levels, which has been shown to have various therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in endocannabinoid levels, neuroprotective effects, and anti-tumor effects. This compound has also been shown to have analgesic effects and potential applications in pain management.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has several advantages for lab experiments, including its potency as an inhibitor of MAGL and FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications. However, this compound also has some limitations, including its solubility and stability issues, which can affect its efficacy and reproducibility in lab experiments.

Orientations Futures

There are several future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, including the development of more potent and selective inhibitors of MAGL and FAAH, the investigation of this compound's potential applications in various neurological disorders, the exploration of this compound's potential as a chemotherapeutic agent, and the optimization of this compound's pharmacokinetic and pharmacodynamic properties for clinical applications.

Méthodes De Synthèse

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and N,N-dipropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through recrystallization. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and HPLC.

Applications De Recherche Scientifique

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders.
In cancer research, this compound has been studied for its potential as a chemotherapeutic agent. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Propriétés

Formule moléculaire

C18H28N2O2

Poids moléculaire

304.4 g/mol

Nom IUPAC

4-(2,2-dimethylpropanoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C18H28N2O2/c1-6-12-20(13-7-2)16(21)14-8-10-15(11-9-14)19-17(22)18(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,19,22)

Clé InChI

DMRWUJVIIKZQOI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

SMILES canonique

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.